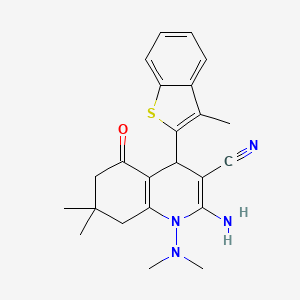![molecular formula C13H9I2N3O2 B5967827 N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B5967827.png)
N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced hydrazones.
Substitution: Formation of substituted derivatives with various functional groups replacing the iodine atoms.
科学研究应用
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties due to its ability to interact with biological targets.
作用机制
The mechanism of action of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions and interact with biological targets. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. Additionally, its iodine atoms may contribute to its antimicrobial and antiviral activities by disrupting cellular processes in pathogens.
相似化合物的比较
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of iodine atoms, which enhance its reactivity and potential biological activities. The combination of the pyridine and hydrazone moieties also contributes to its ability to form stable complexes with metal ions, making it a versatile compound for various applications.
属性
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9I2N3O2/c14-10-4-9(12(19)11(15)5-10)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEAFBMRHDTYOX-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)I)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9I2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[({2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B5967749.png)
![5-[1-(5-ethylsulfanylthiophene-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B5967757.png)
![N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5967761.png)
![2-(2-Ethoxy-4-{3-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-4-YL}phenoxy)acetamide](/img/structure/B5967764.png)
![N-(2-ethoxyphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B5967783.png)
![N-methyl-N-[(1-methyl-3-piperidinyl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5967786.png)


![[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B5967808.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5967825.png)
![3-{1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5967829.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B5967839.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5967847.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5967854.png)
